2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine
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Overview
Description
2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, amino, and difluoroethyl groups attached to the pyridine ring. Such structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 4-amino-2,2-difluoroethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogenation, amination, and fluorination steps, optimized for high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the amino group.
Major Products:
Scientific Research Applications
2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoroethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of difluoroethyl.
2-Amino-4-bromopyridine: Lacks the difluoroethyl group, making it less versatile in certain reactions.
Uniqueness: 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine stands out due to its unique combination of bromine, amino, and difluoroethyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized compounds and pharmaceuticals .
Properties
Molecular Formula |
C7H7BrF2N2 |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7BrF2N2/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2,(H,11,12) |
InChI Key |
JVDPXACPSFGFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NCC(F)F)Br |
Origin of Product |
United States |
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